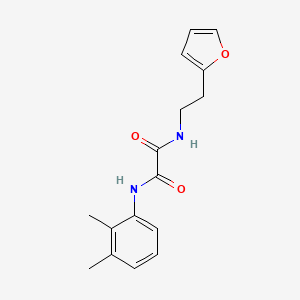

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Descripción

N1-(2,3-Dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is an oxalamide derivative with a 2,3-dimethylphenyl group at the N1 position and a furan-2-yl ethyl substituent at the N2 position. However, safety concerns have been raised, including carcinogenicity, aquatic toxicity, and flammability, as noted in its safety data sheet .

Propiedades

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-5-3-7-14(12(11)2)18-16(20)15(19)17-9-8-13-6-4-10-21-13/h3-7,10H,8-9H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFCKXQTTKPPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 2-(furan-2-yl)ethylamine under controlled conditions to yield the desired oxalamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide group can be reduced to form the corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide exhibit notable anticancer properties. A study highlighted that derivatives of oxalamides can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression.

Case Study:

A specific investigation into the anticancer effects of oxalamides demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. The mechanism involved modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development against certain cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Induces apoptosis |

Antimicrobial Properties

There is emerging evidence that this compound may also possess antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics.

Case Study:

In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Material Science Applications

The unique structural features of this compound make it a valuable building block in materials science. Its ability to form coordination complexes can be harnessed in the development of advanced materials such as luminescent polymers and sensors.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are being explored for applications in photonics and catalysis.

Case Study:

Research into iridium complexes derived from oxalamides has shown enhanced luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Differences and Electronic Properties

The target compound differs from analogs primarily in its substituents:

- N1 Substituent : 2,3-Dimethylphenyl (electron-donating methyl groups).

- N2 Substituent : Furan-2-yl ethyl (oxygen-containing heterocycle).

Key analogs for comparison :

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S5456) : Dimethoxybenzyl (N1) and pyridin-2-yl ethyl (N2) .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) : Approved flavoring agent with umami-enhancing properties .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 2225): Rapid plasma clearance and established safety margins .

Table 1: Structural and Functional Comparison

Metabolic Pathways and Bioavailability

- Pyridine-Based Analogs (e.g., No. 2225): Exhibit rapid plasma clearance and moderate bioavailability, with metabolism involving hydroxylation and glucuronidation .

Regulatory Status and Data Gaps

Actividad Biológica

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, presenting a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxalamide linkage connecting two distinct moieties: a 2,3-dimethylphenyl group and a furan-2-yl ethyl group. This structural configuration may contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 364.43 g/mol |

| CAS Number | [Not available] |

Anticancer Activity

Recent studies have indicated that oxalamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that derivatives with furan moieties could inhibit cell proliferation in breast and colon cancer models, suggesting a potential mechanism involving the modulation of apoptosis pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of oxalamides. For example, compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in macrophage cells. This suggests that this compound might possess similar properties, potentially making it useful in treating inflammatory diseases .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Some studies suggest that oxalamides can inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : Oxalamides may affect various signaling pathways related to cell growth and survival.

In Vitro Studies

A study conducted on similar oxalamide derivatives demonstrated their ability to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .

In Vivo Studies

In vivo experiments using animal models showed promising results where oxalamide derivatives significantly reduced tumor size compared to controls. These findings support the potential therapeutic application of this compound in oncology .

Q & A

Q. Example Protocol :

Dissolve 2,3-dimethylphenylamine (10 mmol) in THF/water (1:1, 50 mL).

Add NaOH (1.2 eq) and oxalyl chloride (0.5 eq) dropwise at 0°C.

Stir for 1 hour, then add 2-(furan-2-yl)ethylamine (1.1 eq).

Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the product .

How is the purity and structural integrity of oxalamide derivatives verified experimentally?

Methodological Answer:

Purity and structure are confirmed using:

- HPLC : Purity >90% is standard, with C18 columns and UV detection (λ = 215–254 nm) .

- LC-MS/HRMS : Accurate mass analysis (e.g., HRMS-FAB+ with <1 ppm error) confirms molecular formulas .

- NMR spectroscopy :

- 1H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.2–2.3 ppm), and amide NH (δ 8.3–10.7 ppm) are critical. Elevated temperatures (50°C) in DMSO-d6 resolve splitting in complex mixtures .

- 13C NMR : Carbonyl signals (δ 158–165 ppm) and furan/thiophene carbons (δ 110–145 ppm) validate connectivity .

Example Data :

For N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamide :

- 1H NMR (DMSO-d6, 400 MHz) : δ 10.75 (s, NH), 7.41 (d, Ar-H), 2.27 (s, CH3).

- LC-MS : m/z 479.12 [M+H]+ (calc. 478.14).

What purification techniques are effective for isolating oxalamide compounds?

Methodological Answer:

- Silica gel chromatography : Most widely used, with gradients of ethyl acetate/hexane (5–50%) .

- Acid-base extraction : For removing unreacted amines, wash with 1M HCl followed by saturated NaHCO3 .

- Recrystallization : Use ethanol/water or dichloromethane/hexane to improve crystalline purity .

Advanced Questions

How do structural modifications in the oxalamide scaffold influence biological activity?

Methodological Answer:

Substituents on the aryl and heterocyclic groups modulate target interactions. Key findings include:

Q. Design Strategy :

- Electron-withdrawing groups (e.g., Cl, NO2) increase electrophilicity, enhancing enzyme inhibition .

- Heterocycles (furan, thiophene) improve solubility and mimic natural ligands (e.g., ATP in kinase assays) .

What computational or crystallographic methods are used to analyze oxalamide derivatives?

Methodological Answer:

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. For example, SHELXL-2018 optimizes hydrogen bonding networks in oxalamide cocrystals .

- Docking studies (AutoDock Vina) : Predict binding modes to targets like HIV gp120 (ΔG = -9.2 kcal/mol for 4-chlorophenyl derivatives) .

- DFT calculations : B3LYP/6-31G* models assess electronic effects of substituents on amide reactivity .

How can researchers address discrepancies in biological activity data among similar oxalamides?

Methodological Answer:

- Control experiments : Validate assay conditions (e.g., pH, temperature) using reference inhibitors .

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., furan oxidation) that masks true activity .

- Data normalization : Report IC50 values relative to internal standards (e.g., staurosporine for kinase assays) .

Case Study :

N1-(2,4-dimethoxybenzyl) derivatives showed variable umami enhancement (EC50 = 0.1–10 μM) due to batch-specific impurities. HPLC repurification (≥99.5% purity) resolved discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.